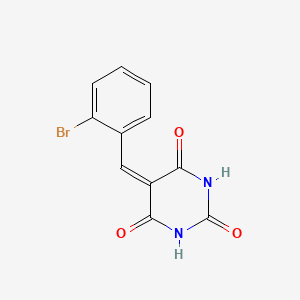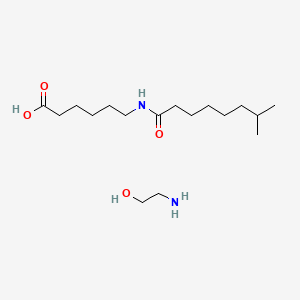
2-Aminoethanol;6-(7-methyloctanoylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethanol;6-(7-methyloctanoylamino)hexanoic acid is a compound that combines the properties of both 2-aminoethanol and 6-(7-methyloctanoylamino)hexanoic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;6-(7-methyloctanoylamino)hexanoic acid typically involves the following steps:
-
Formation of 6-(7-methyloctanoylamino)hexanoic acid: : This can be achieved by reacting hexanoic acid with 7-methyloctanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
-
Coupling with 2-aminoethanol: : The resulting 6-(7-methyloctanoylamino)hexanoic acid is then coupled with 2-aminoethanol. This step typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethanol;6-(7-methyloctanoylamino)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group in 2-aminoethanol can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The carbonyl group in the hexanoic acid moiety can be reduced to form alcohols.
Substitution: The hydroxyl group in 2-aminoethanol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-Aminoethanol;6-(7-methyloctanoylamino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-aminoethanol;6-(7-methyloctanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The amino group in 2-aminoethanol can form hydrogen bonds with biological molecules, influencing their structure and function. The hexanoic acid moiety can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: A simple amino alcohol used in various chemical reactions.
6-(7-methyloctanoylamino)hexanoic acid: A fatty acid derivative with potential biological activity.
Uniqueness
2-Aminoethanol;6-(7-methyloctanoylamino)hexanoic acid is unique due to its combined properties of both 2-aminoethanol and 6-(7-methyloctanoylamino)hexanoic acid. This dual functionality allows it to participate in a wider range of chemical and biological processes compared to its individual components.
Properties
CAS No. |
75150-12-8 |
|---|---|
Molecular Formula |
C17H36N2O4 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-aminoethanol;6-(7-methyloctanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H29NO3.C2H7NO/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19;3-1-2-4/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);4H,1-3H2 |
InChI Key |
DAZGQCQCAPHEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)NCCCCCC(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


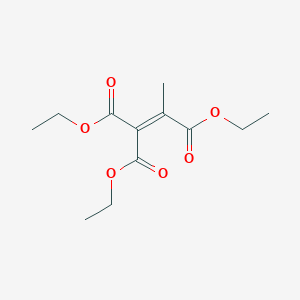
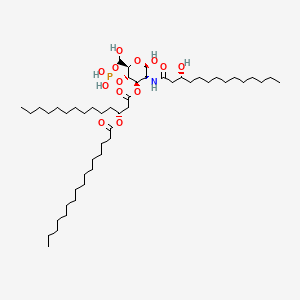
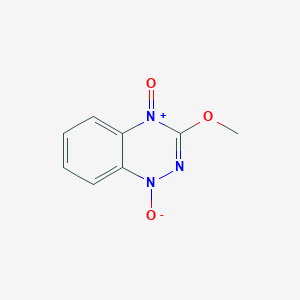

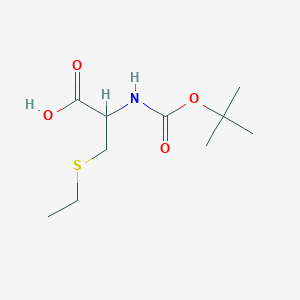
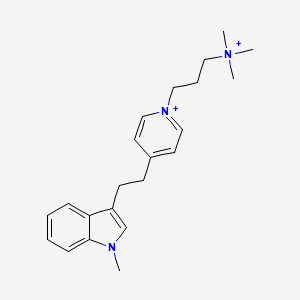

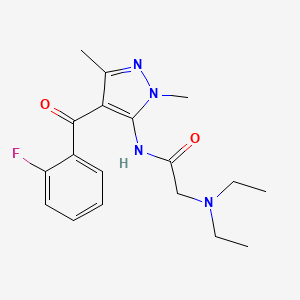

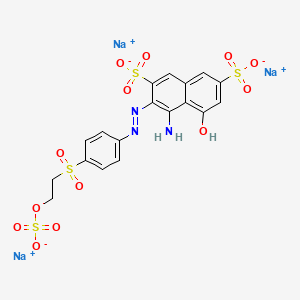
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)


